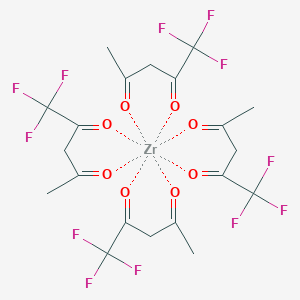

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)" is a complex that involves zirconium, a transition metal known for its high melting point and strong resistance to corrosion. Zirconium compounds have significant applications in various fields, including nuclear reactors due to their low absorption cross-section for thermal neutrons.

Synthesis Analysis

The synthesis of zirconium complexes can be intricate due to the reactivity of zirconium ions. For instance, the electrochemical behavior of Zirconium(IV) has been studied in an ionic liquid environment, which could be a potential medium for synthesizing zirconium complexes. The study showed that Zr(IV) could be reduced to Zr(II) and further to Zr(0), indicating the possibility of manipulating the oxidation state of zirconium during synthesis .

Molecular Structure Analysis

Zirconium complexes can adopt various structural forms. For example, complex zirconium fluorides with 4-amino-1,2,4-triazolium cations have been synthesized and found to crystallize in two polymorphs, monoclinic and triclinic. These structures are composed of hydrogen-bonded cations and complex anions formed by edge-sharing pentagonal bipyramids . This suggests that the molecular structure of zirconium complexes can be quite versatile and dependent on the surrounding ligands and counterions.

Chemical Reactions Analysis

The reactivity of zirconium compounds can be influenced by their hydration state. For instance, zirconium tetrafluoride has been found to exist in mono- and trihydrate forms. The trihydrate degrades to the monohydrate upon heating, and further heating can lead to the formation of zirconium oxide or oxyfluoride. This indicates that zirconium compounds can undergo a series of chemical reactions upon changes in temperature and environmental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of zirconium compounds are closely related to their molecular structure and the state of hydration. The hydrates of zirconium tetrafluoride, for example, have distinct crystal structures and thermal degradation pathways. The electrochemical study of Zr(IV) in an ionic liquid revealed a significant increase in the apparent diffusion coefficient during nucleation, which is crucial for understanding the electrodeposition of zirconium from such media . These properties are essential for the practical application of zirconium complexes in various industrial processes, including the production of metallic fuel for nuclear reactors.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

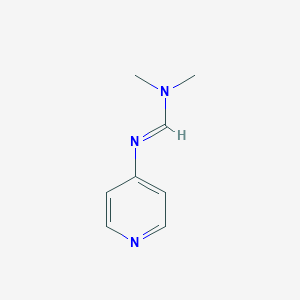

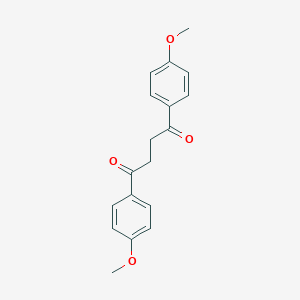

Synthesis and Structure of Lithium 3-Trifluoromethyl-1,3-diketonates

Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been successfully synthesized, showcasing the unique crystal structures of lithium (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)- and (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olates. The compounds exhibit a polymeric structure with varying lithium coordination modes, involving chelation and the formation of oxygen bridges by the 1,3-diketonate group, interlinking different types of lithium atoms (Slepukhin et al., 2019).

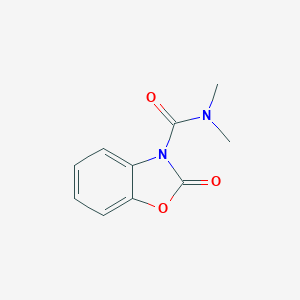

New Volatile Zirconium(IV) Complex

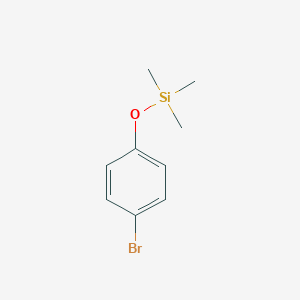

A novel zirconium(VI) complex featuring fluorinated methoxy substituted β-diketonate (ZrL4) has been developed. The compound demonstrates stability, sublimating without decomposition at a relatively low pressure and temperature. The molecular crystal structure consists of mononuclear ZrL4 molecules, with zirconium atom coordination formed by eight oxygen atoms of four β-diketonate ligands, shaping into a square antiprism. The compound's thermal properties were thoroughly examined, revealing its potential for various applications (Krisyuk et al., 2017).

Thermogravimetric Study of Zirconium and Hafnium Oxides Fluorination

Research on dry fluorination routes to produce ZrF4, a potential intermediate for nuclear-grade zirconium metal production, has been conducted. The reaction of pure ZrO2 with anhydrous hydrogen fluoride was explored, indicating the successful formation of ZrF4 and HfF4. The findings from thermogravimetric experiments show stoichiometric formation of ZrF4 at specific temperatures, offering insights into the production of nuclear-grade zirconium metal (Vilakazi et al., 2012).

Catalytic and Material Applications

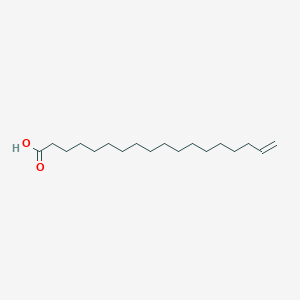

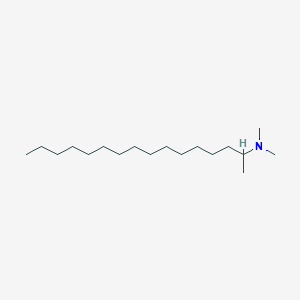

Fatty Acid Capped, Metal Oxo Clusters

Fatty acid capped, metal oxo clusters of types M6O4(OH)4(OOCR)12 (M = Zr or Hf) are highlighted as valuable components for materials science. These clusters, with their high solubility and non-crystalline nature, were analyzed using advanced techniques like X-ray total scattering and Pair Distribution Function analysis. The clusters exhibit a high catalytic performance and are positioned as promising materials for various applications due to their precise structure and enhanced reaction rates (Van den Eynden et al., 2022).

Propriétés

IUPAC Name |

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYHZWGGPPBCMA-UVSRJUEXSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F12O8Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44717732 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)